4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide
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Overview
Description
4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is an intricate compound falling under the category of organic heterocycles. This compound is known for its complex structure and potential applications in various fields such as chemistry, biology, and medicine. Its multi-ring system and functional groups offer unique reactive sites, making it an exciting subject of study for synthetic chemists and pharmaceutical researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves a multi-step procedure:
Formation of Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin core: : This step typically involves the cyclization of a suitable precursor such as a hydrazine with a pyridine derivative in the presence of an acid or base catalyst.
Functionalization: : Introduction of the 2-methyl and 6-oxo substituents using appropriate alkylating and oxidizing agents.
Aryl amide formation: : The final step involves coupling the chlorinated compound with a substituted aniline derivative to form the benzamide moiety using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production often scales up these synthetic routes using continuous flow techniques or batch processes, optimizing conditions like temperature, solvent, and reaction time for higher yields and purity. Automated systems may also be employed for precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at its functional groups, particularly the methyl group, leading to the formation of carboxylic acids.
Reduction: : Reduction of the nitro group or any carbonyl functionalities, often using agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: : Various electrophilic and nucleophilic substitution reactions, especially at the chloro position or the phenyl ring, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, palladium on carbon with hydrogen.
Substituting Agents: : Organometallic reagents, halogenating agents like N-bromosuccinimide (NBS).
Major Products
Oxidation: : Formation of carboxylic acids, ketones.
Reduction: : Formation of amines, alcohols.
Substitution: : Formation of various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide finds application in:
Chemistry: : As a precursor in the synthesis of more complex molecules and as a reagent in heterocyclic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases and phosphatases.
Medicine: : Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties due to its ability to interact with various biological targets.
Industry: : Used in the development of new materials and as a part of complex molecular architectures in nanotechnology.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, altering their function. For example, in biological systems, it may inhibit kinases by mimicking the natural substrate or binding to the active site, thereby preventing the phosphorylation of proteins involved in signaling pathways. This action can modulate cellular processes such as proliferation, apoptosis, and differentiation, making it a candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[4,3-c]quinoline-7-yl)benzamide: : Similar in structure but with a different core ring system.
4-chloro-N-(2-methyl-6-oxo-3-phenylpyrido[4,3-d]pyrimidine-7-yl)benzamide: : Another compound with a pyrimidine instead of a triazine ring.
4-chloro-N-(2-methyl-6-oxo-3-phenylquinazoline-7-yl)benzamide: : A compound with a quinazoline core.
Uniqueness
What sets 4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide apart is its unique ring structure, offering distinct reactive sites that make it versatile in both chemical transformations and biological interactions
Well, that covers a lot about this fascinating compound
Properties
IUPAC Name |
4-chloro-N-(4-methyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6O2/c1-13-18(14-5-3-2-4-6-14)20-25-24-19-17(29(20)26-13)11-12-28(22(19)31)27-21(30)15-7-9-16(23)10-8-15/h2-12H,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFWFTMYFMOWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=C(C=C4)Cl)N=NC2=C1C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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